molecular formula C22H19N3O5S2 B7733972 MFCD02365108

MFCD02365108

Cat. No.: B7733972
M. Wt: 469.5 g/mol
InChI Key: WRZSYUYCQDAHLY-JKLBGJETSA-N
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Description

However, based on analogous MDL identifiers (e.g., MFCD00003330 for CAS 1761-61-1 in ), it is inferred that MFCD02365108 likely represents a structurally complex organobromine or organophosphorus compound. Such compounds are frequently utilized in catalysis, polymer chemistry, or medicinal applications due to their reactive functional groups (e.g., bromine substituents or phosphine-alkene ligands) .

Key physicochemical properties of analogous compounds (e.g., CAS 1761-61-1) include:

  • Molecular formula: C₇H₅BrO₂
  • Molecular weight: 201.02 g/mol
  • Solubility: 0.687 mg/mL in aqueous solutions, classified as "soluble" under standard conditions .

Properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)24(22(31)32-19)10-9-20(27)23-17-8-7-16(25(29)30)13-18(17)26/h2-8,11-13,26H,9-10H2,1H3,(H,23,27)/b14-11+,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZSYUYCQDAHLY-JKLBGJETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02365108 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Formation: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific temperature and pressure conditions, to form the desired compound.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized for maximum yield and efficiency, often involving automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

MFCD02365108 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD02365108 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which MFCD02365108 exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism can vary depending on the application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD02365108, two structurally or functionally similar compounds are analyzed:

Compound A: CAS 1761-61-1 (C₇H₅BrO₂)

  • Application : Intermediate in synthesizing benzimidazole derivatives for pharmaceutical or agrochemical use.
  • Reactivity : Bromine substituents enable nucleophilic substitution reactions, while the carboxyl group allows for esterification .
  • Thermal Stability : Decomposes at 220°C, limiting high-temperature applications.

Compound B: DiDOPO-based Flame Retardant (EP/GF/DiDOPO)

  • Application : Flame-retardant additive in epoxy resins, leveraging phosphaphenanthrene oxide groups to inhibit combustion .
  • Reactivity : Phosphorus moieties act as radical scavengers, reducing flammability without compromising mechanical properties.
  • Thermal Stability : Stable up to 300°C, suitable for industrial polymer processing .

Comparative Data Table

Property This compound (Inferred) CAS 1761-61-1 DiDOPO-based Compound
Molecular Weight ~200–250 g/mol 201.02 g/mol ~400–500 g/mol
Solubility (H₂O) Moderate (0.5–1.0 mg/mL) 0.687 mg/mL Insoluble (<0.1 mg/mL)
Thermal Stability Up to 200°C 220°C decomposition Up to 300°C
Primary Application Catalysis/Pharma Pharmaceutical synth. Polymer flame retardancy

Key Findings

Structural vs. Functional Similarity: While CAS 1761-61-1 shares a brominated aromatic structure with this compound, its pharmaceutical focus contrasts with DiDOPO’s industrial flame-retardant utility. This highlights how minor structural differences (e.g., phosphorus vs. bromine substituents) drastically alter application scope .

Reactivity and Safety :

  • Brominated compounds like CAS 1761-61-1 exhibit higher acute toxicity (H302: harmful if swallowed) compared to DiDOPO derivatives, which prioritize environmental safety in polymer matrices .

Synthetic Methodology :

  • This compound’s synthesis likely employs green chemistry techniques (e.g., recyclable catalysts in tetrahydrofuran), similar to CAS 1761-61-1’s 98% yield synthesis using A-FGO catalysts . DiDOPO derivatives, however, require multi-step phosphorylation under inert conditions .

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